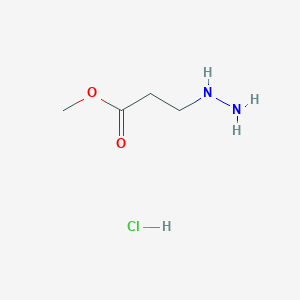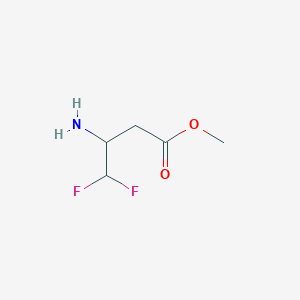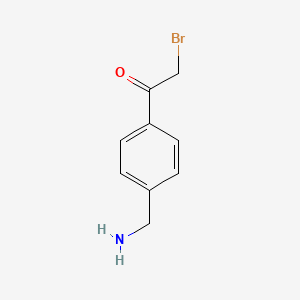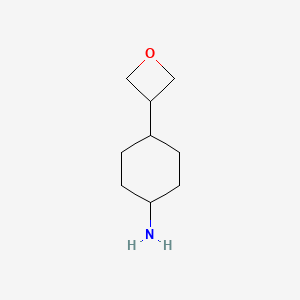
4-(Oxetan-3-yl)cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Oxetan-3-yl)cyclohexanamine is a chemical compound that features a cyclohexane ring substituted with an oxetane ring and an amine group The oxetane ring is a four-membered cyclic ether, which is known for its ring strain and unique reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxetan-3-yl)cyclohexanamine typically involves the formation of the oxetane ring followed by its attachment to the cyclohexane ring. One common method involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide to form 3-(bromomethyl)oxetan-3-yl methanol. This intermediate can then be reacted with cyclohexylamine under appropriate conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Oxetan-3-yl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding oxetanones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxetane ring under mild conditions to form substituted products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can yield oxetanones, while nucleophilic substitution can lead to a variety of substituted oxetane derivatives.
Aplicaciones Científicas De Investigación
4-(Oxetan-3-yl)cyclohexanamine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design and development.
Materials Science: The oxetane ring’s reactivity allows for the synthesis of advanced materials, including polymers and resins with enhanced mechanical properties.
Mecanismo De Acción
The mechanism of action of 4-(Oxetan-3-yl)cyclohexanamine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The oxetane ring’s ring strain and ability to undergo ring-opening reactions can facilitate interactions with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Oxetan-3-ylmethanamine: Similar structure but lacks the cyclohexane ring.
Cyclohexylamine: Contains the cyclohexane ring but lacks the oxetane ring.
Oxetan-3-ylcyclohexanol: Similar structure but with a hydroxyl group instead of an amine group.
Uniqueness
4-(Oxetan-3-yl)cyclohexanamine is unique due to the presence of both the oxetane and cyclohexane rings, along with an amine group. This combination imparts distinct physicochemical properties and reactivity, making it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
4-(oxetan-3-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H17NO/c10-9-3-1-7(2-4-9)8-5-11-6-8/h7-9H,1-6,10H2 |
Clave InChI |
ZNEMSUBOJWTNSL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C2COC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


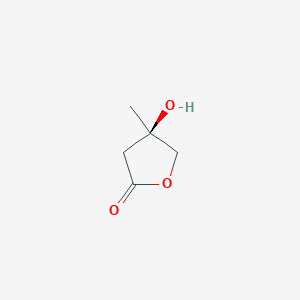
![(3R,4S,5S,6R)-2-[[(1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12824673.png)
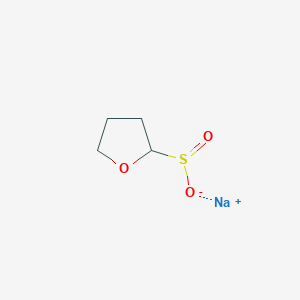
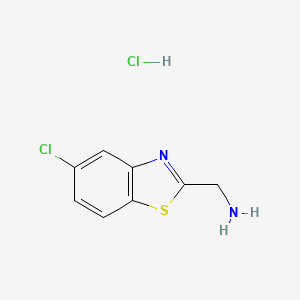

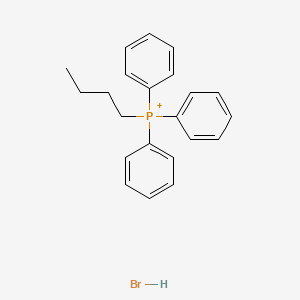

![2-(Pyridin-2-yl)-1H-benzo[d]imidazol-6-amine trihydrochloride](/img/structure/B12824706.png)
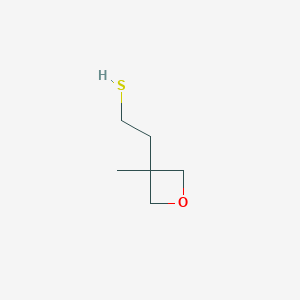
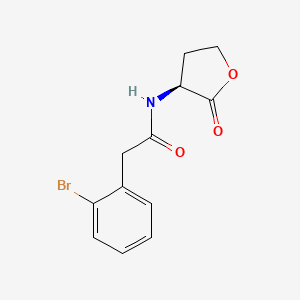
![3'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12824745.png)
